Peanut oil, also referred to as groundnut oil or arachis oil, is a vegetable-derived oil made from the edible seeds of the peanut plant . It is used in cooking, especially when frying foods . There are several different types of peanut oil, each one made using different techniques . Hydrogenation is a process that involves adding hydrogen to the oil to make it more solid and increase its shelf life . Fully hydrogenated peanut oil is solid at room temperature and is often used in processed foods and baked goods .
The synthesis of peanut oil involves the mining of genetic resources . A gene, designated as High Oil Favorable gene 1 in Arachis hypogaea (AhyHOF1), was hypothesized to play roles in oil accumulation . Examination of near-inbred lines of #AhyHOF1 /# Ahyhof1 provided further evidence that AhyHOF1 increases oil content, mainly by affecting the contents of several fatty acids .
Peanut oil is primarily composed of oleic acid and linoleic acid, followed by palmitic acid . These three typically account for about 90% of the fatty acid composition, with smaller quantities of various longer chain fatty acids such as arachidic, behenic, and lignoceric acid .
In a hydrogenation reaction, hydrogen is added to any carbon-carbon double bonds in an unsaturated fatty acid, converting the carbon-carbon double bonds to carbon-carbon single bonds . This effectively converts an unsaturated fat or oil to a saturated fat .
Across samples, % oleic acid, % linoleic acid, refractive index, density, and dynamic viscosity were all highly linearly correlated . Increasing concentrations of oleic acid and corresponding decreases in linoleic acid were associated with decreasing oil density, decreasing refractive index, and increasing viscosity .
The synthesis of hydrogenated peanut oil involves a catalytic process where hydrogen gas (H2) is bubbled through the peanut oil in the presence of a catalyst, typically nickel (Ni) or platinum (Pt). [] The catalyst facilitates the addition of hydrogen atoms to the double bonds present in the unsaturated fatty acid chains of the oil. This process typically occurs at elevated temperatures and pressures to enhance the reaction rate and efficiency. []
The degree of hydrogenation, and therefore the final consistency of the oil, is determined by the reaction time, temperature, pressure, and the type and concentration of the catalyst used. [] Partial hydrogenation, which results in a semi-solid product, is a more common practice than complete hydrogenation, which yields a fully saturated, hard fat.
Hydrogenation significantly alters the physical and chemical properties of peanut oil. The most notable change is the transition from a liquid to a more solid or semi-solid state at room temperature due to the conversion of unsaturated fatty acids to saturated fatty acids. [] This increased solidity is attributed to the tighter packing of the saturated fatty acid molecules, leading to a higher melting point. []
Hydrogenation also increases the oxidative stability of the oil, making it more resistant to rancidity and extending its shelf life. [, ] This stability is because the double bonds in unsaturated fatty acids are more susceptible to oxidation than the single bonds in saturated fatty acids.
Historically, hydrogenated peanut oil was widely used in various food applications, particularly in margarine, shortening, and fried food products. [] Its semi-solid nature provided desirable texture and spreadability to margarine and shortening, while its increased stability made it suitable for high-temperature frying applications. [, , ]
The use of hydrogenated peanut oil in food products has significantly decreased in recent years due to health concerns associated with trans fatty acids, which are formed as a byproduct during the hydrogenation process. [, ]
Hydrogenated peanut oil has been used in animal studies investigating the effects of dietary fats on cholesterol levels, fatty acid composition of tissues, and other metabolic parameters. [, , , , , ] These studies often compare the effects of hydrogenated fats to those of unhydrogenated or polyunsaturated fats. [, , ]
For instance, researchers have studied the impact of feeding hydrogenated peanut oil to rats on their serum cholesterol levels and the fatty acid composition of their tissues. [, , , , ] These studies have provided insights into the nutritional and metabolic consequences of consuming different types of dietary fats.
Hydrogenated peanut oil, with its semi-solid consistency, can function as a stabilizing agent in various food emulsions and dispersions. [, ] In peanut butter production, for instance, the addition of hydrogenated oils, including hydrogenated peanut oil, has been a common practice to prevent oil separation during storage. [, , , ]
The primary safety concern with hydrogenated peanut oil is the presence of trans fatty acids, which are formed during the hydrogenation process. [, ] Trans fat consumption is linked to an increased risk of cardiovascular disease, raising LDL cholesterol levels (often referred to as "bad" cholesterol) and lowering HDL cholesterol levels (often referred to as "good" cholesterol). []
Due to these health concerns, regulatory agencies worldwide, including the United States Food and Drug Administration (FDA), have taken steps to limit or eliminate trans fat content in food products. [] This action led to a significant reduction in the use of partially hydrogenated oils, including hydrogenated peanut oil, in food manufacturing.
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